1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazinecarboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic rings.
Coupling Reactions: Formation of the hydrazinecarboxamide linkage through coupling reactions involving hydrazine derivatives and carboxylic acid derivatives.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could modify the hydrazinecarboxamide group.
Substitution: Halogen atoms in the aromatic rings may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Investigation of interactions with biological molecules.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its efficacy as an anti-cancer or anti-inflammatory agent.
Industry
Specialty Chemicals: Use in the production of specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(2,3,5,6-tetrafluorophenyl)-1-hydrazinecarboxamide
- N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-1-hydrazinecarboxamide
Uniqueness
The unique combination of halogen atoms and the hydrazinecarboxamide group in 1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,3,5,6-tetrafluoro-4-methylanilino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F4N3O/c1-5-9(17)11(19)13(12(20)10(5)18)22-23-14(24)21-6-2-3-7(15)8(16)4-6/h2-4,22H,1H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPJDCPKMDCEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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